REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][Si](C)(C)C.[CH3:10][S:11](N)(=[O:13])=[O:12].N>S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O.C1(C)C=CC=CC=1>[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][S:11]([CH3:10])(=[O:13])=[O:12]
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
S1(=O)(=O)NC(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was absorbed in water
|
Type
|
TEMPERATURE
|
Details
|
that after refluxing for 20 minutes the calculated amount of ammonia
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solvent and excess hexamethyldisilazane were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](NS(=O)(=O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.22 g | |
YIELD: PERCENTYIELD | 99.5% | |
YIELD: CALCULATEDPERCENTYIELD | 127.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |